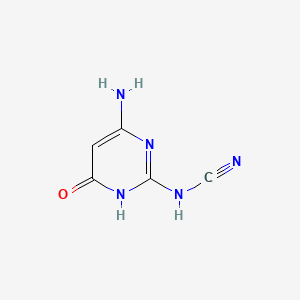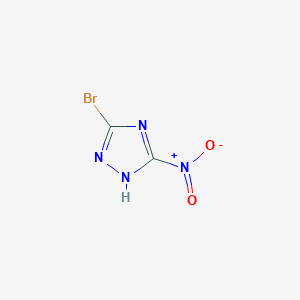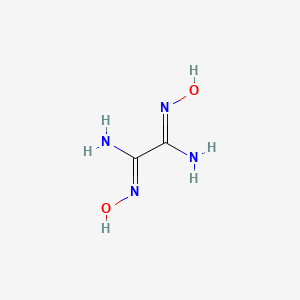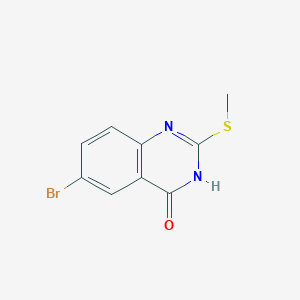
6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as mass spectra, 1H NMR, and infrared spectroscopy . Unfortunately, the specific molecular structure analysis for 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one is not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Bromination of alkaloids like 2,3-tetramethylene-3,4-dihydroquinazoline, related to 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one, has been explored. Studies on crystal structures of such compounds reveal insights into their molecular associations due to hydrogen bonding (Mukarramov et al., 2009).
Catalysis and Synthesis Methods
- Research on catalytic systems like 1-methylimidazolium hydrogen sulfate/chlorotrimethylsilane has shown efficiency in the one-pot synthesis of dihydropyrimidinones and hydroquinazoline-diones, which may include compounds similar to 6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one (Kefayati et al., 2012).
Anticancer Applications
- A novel method for synthesizing 4-tetrazolyl-3,4-dihydroquinazoline derivatives, related to the compound , demonstrated potential in inhibiting breast cancer cells (Xiong et al., 2022).
Intermediate in Drug Synthesis
- 6-(Bromomethyl)-2-methylquinazolin-4(3H)-one, closely related to the compound, is an important intermediate in synthesizing drugs for treating colon and rectal cancers (Zheng-you, 2010).
Novel Synthesis Techniques
- Studies on the Knorr synthesis of 6-Bromo-4-methylquinolin-2(1H)-one, which shares structural similarities, provide insights into the synthesis processes and conditions for such compounds (Wlodarczyk et al., 2011).
Crystal Structure Analysis
- The crystal structure and molecular interactions of novel compounds like 6‑bromo‑2‑chloro‑3-butylquinazolin-4(3H)-one, structurally related to the compound , were studied, providing insights into their molecular arrangements (Ouerghi et al., 2021).
Eigenschaften
IUPAC Name |
6-bromo-2-methylsulfanyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2OS/c1-14-9-11-7-3-2-5(10)4-6(7)8(13)12-9/h2-4H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBCWQRLMSLKSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=C(C=C2)Br)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(methylsulfanyl)-3,4-dihydroquinazolin-4-one | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1384140.png)


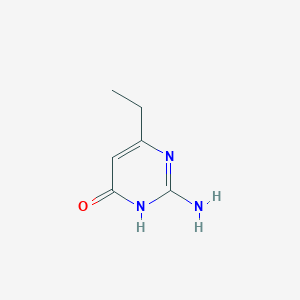
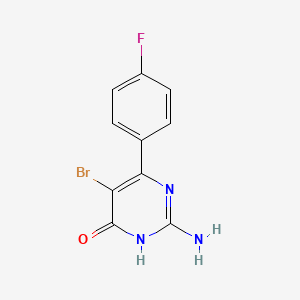
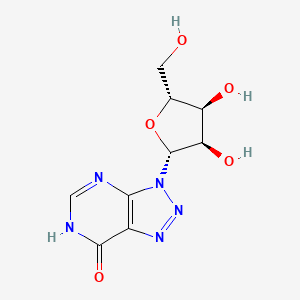

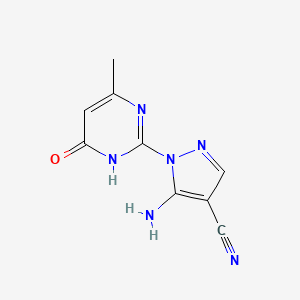
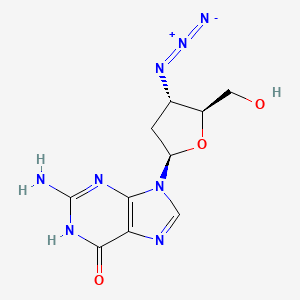
![Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B1384156.png)
